molecular formula C9H11NO3 B1381441 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 927833-63-4

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No.: B1381441
CAS No.: 927833-63-4
M. Wt: 181.19 g/mol
InChI Key: NPEOSFRVQFDRHM-UHFFFAOYSA-N
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Description

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of an amino group and an ethan-1-ol moiety attached to a benzodioxole ring. Benzodioxoles are known for their bioactive properties and are often found in pharmaceuticals and pesticides .

Preparation Methods

The synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with catechol, which is a benzene derivative.

    Formation of Benzodioxole Ring: Catechol reacts with disubstituted halomethanes to form the benzodioxole ring.

    Introduction of Amino Group: The amino group is introduced through a nitration reaction followed by reduction.

    Addition of Ethan-1-ol Moiety: The ethan-1-ol moiety is added via a Grignard reaction or other suitable methods.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol can be compared with other benzodioxole derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOSFRVQFDRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1N)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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